Chemical structure and properties of 2-(Benzyloxy)-4-methylphenylboronic acid
Chemical structure and properties of 2-(Benzyloxy)-4-methylphenylboronic acid
[1]
Executive Summary
2-(Benzyloxy)-4-methylphenylboronic acid (CAS: 2246603-30-3) is a specialized organoboron reagent used primarily in the synthesis of biaryl scaffolds featuring an ortho-protected hydroxyl group. Unlike its more common isomer (4-benzyloxy-2-methylphenylboronic acid), this compound presents unique steric and electronic challenges due to the proximity of the bulky benzyloxy group to the boronic acid moiety. It serves as a critical building block in medicinal chemistry for accessing 2-hydroxy-biaryl systems—a structural motif prevalent in kinase inhibitors, natural products, and liquid crystal materials.
This guide details the structural properties, synthesis pathways, and handling protocols for this specific isomer, distinguishing it from structurally similar analogs.
Chemical Structure & Properties[2][3]
Identity & Nomenclature[4]
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IUPAC Name: [2-(Benzyloxy)-4-methylphenyl]boronic acid[1]
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CAS Number: 2246603-30-3
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Molecular Formula: C₁₄H₁₅BO₃
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Molecular Weight: 242.08 g/mol
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SMILES: CC1=CC(OCC2=CC=CC=C2)=C(B(O)O)C=C1
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Key Structural Features:
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C1: Boronic acid [-B(OH)₂] attachment.[2]
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C2: Benzyloxy group [-OCH₂Ph] (Ortho-substituent).
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C4: Methyl group [-CH₃] (Para-substituent relative to Boron).
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Physicochemical Profile
| Property | Value / Description | Note |
| Physical State | Solid (Powder) | Typically white to off-white. |
| Solubility | DMSO, Methanol, DCM | Low solubility in non-polar hydrocarbons (Hexane). |
| pKa (Boronic Acid) | ~8.5 - 9.0 | Predicted based on ortho-alkoxy effect. |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; prone to dehydration (boroxine formation). |
| LogP (Predicted) | ~3.2 | Lipophilic due to the benzyl and methyl groups. |
Structural Analysis (Sterics & Electronics)
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Steric Hindrance: The ortho-benzyloxy group creates significant steric bulk around the boron center. This retards the rate of transmetallation in Suzuki-Miyaura couplings compared to para-substituted analogs, often necessitating the use of specialized phosphine ligands (e.g., SPhos, XPhos).
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Electronic Effect: The alkoxy group at the C2 position acts as a sigma-acceptor (induction) but a strong pi-donor (resonance). This increases the nucleophilicity of the aryl ring, potentially making the C-B bond more labile to protodeboronation under harsh basic conditions.
Synthesis Pathways[2][6][7][8]
The synthesis of 2-(Benzyloxy)-4-methylphenylboronic acid typically proceeds from 2-bromo-5-methylphenol . The workflow involves phenol protection followed by metal-halogen exchange and boron quenching.
Synthesis Logic
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Precursor Selection: 2-bromo-5-methylphenol is selected because the hydroxyl group is ortho to the bromine (which will become the boron) and para to the methyl group.
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Protection: The phenol is protected as a benzyl ether to prevent interference during lithiation and to serve as a robust protecting group in subsequent couplings.
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Borylation: Lithium-halogen exchange is preferred over Grignard formation for electron-rich aryl bromides to minimize side reactions.
Visualization of Synthesis
Caption: Step-by-step synthesis from commercially available phenol precursors via lithiation-borylation.
Experimental Protocols
Protocol A: Synthesis from 2-Bromo-5-methylphenol
Note: All reactions involving n-BuLi must be performed under an inert atmosphere (Argon/Nitrogen) with anhydrous solvents.
Step 1: Benzyl Protection
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Dissolve 2-bromo-5-methylphenol (10.0 mmol) in acetone (50 mL).
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Add Potassium Carbonate (K₂CO₃) (15.0 mmol) and Benzyl Bromide (BnBr) (12.0 mmol).
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Reflux the mixture for 4–6 hours (monitor by TLC for disappearance of phenol).
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Cool, filter off solids, and concentrate the filtrate.
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Purify the residue (1-bromo-2-(benzyloxy)-4-methylbenzene) via silica gel column chromatography (Hexane/EtOAc).
Step 2: Borylation
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Dissolve the protected bromide (5.0 mmol) in anhydrous THF (25 mL) and cool to -78°C .
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Dropwise add n-Butyllithium (2.5 M in hexanes) (5.5 mmol) over 15 minutes. Maintain temperature below -70°C.
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Stir for 30–60 minutes at -78°C to ensure complete lithium-halogen exchange.
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Add Triisopropyl borate (B(OiPr)₃) (7.5 mmol) rapidly in one portion.
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Allow the mixture to warm slowly to room temperature overnight.
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Quench/Hydrolysis: Add 1M HCl (20 mL) and stir vigorously for 1 hour.
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Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Hexane/EtOAc or DCM/Hexane to obtain the white solid boronic acid.
Protocol B: Suzuki-Miyaura Coupling (Sterically Hindered)
Due to the ortho-benzyloxy group, standard conditions (Pd(PPh₃)₄) may result in sluggish yields. The use of Buchwald ligands is recommended.
Reagents:
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Aryl Halide (1.0 equiv)
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2-(Benzyloxy)-4-methylphenylboronic acid (1.2–1.5 equiv)
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Catalyst: Pd(OAc)₂ (2–5 mol%) + SPhos or XPhos (4–10 mol%)
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Base: K₃PO₄ (2.0 equiv)
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Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)
Procedure:
-
Charge a reaction vial with the boronic acid, aryl halide, Pd catalyst, ligand, and base.
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Evacuate and backfill with Nitrogen (3x).
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Add degassed solvent.
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Heat to 80–100°C for 12–24 hours.
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Note: The high activity of SPhos facilitates the transmetallation step despite the steric bulk at the ortho position.
Reactivity & Applications
The "Ortho-Effect" in Coupling
The defining feature of this molecule is the steric clash during the transmetallation step of the Suzuki cycle. The benzyloxy group shields the boron atom.
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Problem: Standard square-planar Pd(II) complexes struggle to approach the hindered boron center.
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Solution: Ligands like SPhos create a specific pocket that facilitates the entry of hindered boronic acids while preventing catalyst decomposition.
Deprotection Strategy
Post-coupling, the benzyl group serves as a latent phenol.
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Method: Hydrogenolysis (H₂, Pd/C, MeOH/EtOAc).
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Result: Cleavage of the benzyl ether reveals the free hydroxyl group.
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Utility: This generates 2-hydroxy-4-methyl-biaryl scaffolds, which are difficult to synthesize directly due to the interference of free phenols with boronic acid stability and catalyst poisoning.
Visualization: Suzuki Coupling Mechanism
Caption: The Suzuki catalytic cycle highlighting the transmetallation step, which is sterically hindered by the ortho-benzyloxy group.
Handling & Safety
Stability & Storage
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Dehydration: Like most boronic acids, this compound can dehydrate to form the cyclic boroxine trimer (anhydride) upon storage. This is reversible in aqueous reaction media but can alter stoichiometry calculations.
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Correction: Assume ~95-98% active boronic acid content or use an excess (1.2–1.5 equiv) in reactions.
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Protodeboronation: The electron-rich nature of the ring makes the C-B bond susceptible to cleavage in strong acid or under prolonged heating in aqueous base.
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Recommendation: Store at 2–8°C in a tightly sealed container under Nitrogen.
Safety Hazards (GHS Classifications)
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially when handling the fine powder.
References
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Chemical Identity & CAS: 2-(Benzyloxy)-4-methylphenylboronic acid (CAS 2246603-30-3). BLD Pharm Product Catalog. Link
- Synthesis of Ortho-Alkoxy Boronic Acids:Preparation of 2-alkoxyarylboronic acids via lithiation of 2-bromoalkyl ethers.
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Suzuki Coupling of Hindered Substrates: Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[3][2][4][5] Organic Chemistry Frontiers.[3][2] Link
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Catalyst Selection: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research.[6] Link
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Boronic Acid Stability: Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH.
Sources
- 1. boronpharm.com [boronpharm.com]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
